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Introduction and Clinical Context

Renal cell carcinoma (RCC) represents a significant oncologic challenge, with advanced disease requiring
sequential therapeutic approaches. Angiogenesis suppression through VEGF pathway inhibition and
immune checkpoint blockade have emerged as cornerstone strategies in managing advanced RCC.
Tivozanib, a highly selective VEGFR TKI, demonstrates targeted activity against VEGFR-1, -2, and -3
with minimal off-target toxicity, distinguishing it from earlier multi-targeted inhibitors [1]. Nivolumab, an
anti-PD-1 immune checkpoint inhibitor, restores antitumor immunity by blocking inhibitory signals to T-
cells. The scientific rationale for combining these agents stems from the recognized interplay between
angiogenesis and immunosuppression in the tumor microenvironment, where VEGF-mediated pathways

contribute to immunosuppressive cell populations and inhibit effective antitumor immune responses [2] [3].

The treatment landscape for advanced RCC has evolved significantly, with ICI-based combinations
establishing themselves as first-line standards [3]. This progression has created clinical uncertainty regarding
optimal sequencing after disease progression on initial ICI regimens. The TiNivo-2 phase 3 trial addressed
this pressing clinical question by investigating whether ICI rechallenge with nivolumab combined with

tivozanib provides superior efficacy compared to tivozanib monotherapy in the post-ICI setting [4] [3].
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Understanding the mechanistic basis, clinical evidence, and practical application of this combination is

essential for researchers and drug development professionals working to advance RCC therapeutics.

Clinical Evidence Summary

Key Clinical Trial Findings

The TiNivo-2 phase 3 trial (NCT04987203) represents a landmark study examining tivezanib-based
therapy in ICI-pretreated RCC patients. This randomized, open-label trial enrolled 343 patients with
advanced clear cell RCC who had progressed during or after 1-2 prior systemic therapies, including at least
one ICI. Patients received either tivozanib-nivolumab combination or tivozanib monotherapy. Surprisingly,
the study demonstrated that median PFS was actually longer in the monotherapy arm (7.4 months)
compared to the combination arm (5.7 months), with a hazard ratio of 1.10 (95% CI: 0.84-1.43; p=0.49) [4]
[3]. These findings challenge conventional assumptions about ICI rechallenge strategies in previously treated

RCC patients.

Earlier phase studies provided the foundation for the TiNivo-2 trial. The phase Ib/II TiNive study
demonstrated promising antitumor activity with the tivezanib-nivolumab combination in metastatic RCC,
showing an objective response rate of 56% and disease control rate of 96% [5]. With a median follow-up of
19.0 months, the median PFS was 18.9 months, with similar outcomes observed in both treatment-naive and
previously treated patients [5]. The TIVO-3 phase 3 trial established tivozanib's efficacy in
relapsed/refractory RCC, demonstrating superior PFS compared to sorafenib (5.6 vs. 3.9 months; HR: 0.73)

in patients who had received at least two prior systemic therapies [1].

Table 1: Efficacy Outcomes from Key Tivozanib Clinical Trials

) Median
Trial . . Treatment L
Patient Population PFS ORR Key Findings
(Phase) Arms
(months)
TiNivo-2 Post-ICI RCC (1-2 prior Tivozanib + 5.7 Not No benefit to ICI
(Phase 3) lines) Nivolumab reported  rechallenge
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. Median
Trial . . Treatment o
Patient Population PFS ORR Key Findings
(Phase) Arms
(months)
TiNivo-2 Post-ICI RCC (1-2 prior Tivozanib 7.4 Not Superior to
(Phase 3) lines) monotherapy reported  combination
TiNivo mMRCC (48% treatment- Tivozanib + 18.9 56% Promising
(Phase naive) Nivolumab efficacy in mixed
1b/2) population
TIVO-3 Relapsed/refractory Tivozanib 5.6 18% Superior to
(Phase 3) RCC (2-3 prior sorafenib
therapies)
TIVO-3 Relapsed/refractory Sorafenib 3.9 8% Control arm
(Phase 3) RCC (2-3 prior
therapies)

Safety and Tolerability Profile

The safety profile of tivozanib-based therapies reveals a predictable pattern of class-effects with distinct
characteristics. In the TiNivo-2 trial, serious adverse events occurred in 32% of patients receiving
tivozanib-nivolumab compared to 37% with tivezanib monotherapy [3]. The most common treatment-
emergent adverse events included hypertension (37% combination vs. 40% monotherapy), fatigue (29% vs.
40%), diarrhea (30% vs. 36%), and nausea (16% vs. 28%) [6]. The tivezanib-nivolumab combination
demonstrated a favorable safety profile relative to other TKI-ICI combinations, with lower rates of

treatment discontinuation due to adverse events [5] [3].

Patient-reported outcomes (PROs) from the TiNivo-2 trial provide valuable insights into the patient
experience during treatment. PROs assessed using the FKSI-DRS and EORTC QLQ-C30 questionnaires
demonstrated comparable quality of life between treatment arms, with no significant changes in symptom
scores over time [6]. Approximately 75% of all patients reported improved or stable kidney cancer and
cancer-treatment related symptoms in both treatment arms, supporting the preservation of quality of life

during treatment [6].
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Table 2: Adverse Event Profile of Tivozanib-Based Regimens

Adverse Tivozanib + Tivozanib
S Nivolumab (%, Monotherapy (%, Management Recommendations
ven
n=168) n=171)

Hypertension 37 40 Antihypertensives; dose modification
for Grade 3; discontinue for Grade 4

Fatigue 29 40 Supportive care; dose modification for
persistent Grade 2-3

Diarrhea 30 36 Antidiarrheals; hydration; dose
modification for severe cases

Nausea 16 28 Antiemetics; take with food

Decreased 22 27 Nutritional support; small frequent

appetite meals

Vomiting 12 21 Antiemetics; dose modification if
severe

Asthenia Reported Reported Activity conservation; assess for other
contributors

Any Grade 3/4 80 (in phase Ib/ll) Lower than sorafenib ~ Dose modification per protocol

AE in TIVO-3

Mechanism of Action and Immunomodulatory Effects

Direct Antiangiogenic Activity

Tivozanib exerts its primary antitumor effect through potent inhibition of vascular endothelial growth
factor receptors (VEGFRs). As a highly selective tyrosine kinase inhibitor, tivozanib targets VEGFR-1, -2,

and -3 at nanomolar concentrations, with minimal off-target activity against other kinases [7] [1]. This
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selectivity profile distinguishes it from earlier, broader-spectrum TKIs and potentially contributes to its
improved tolerability. The inhibition of VEGFR signaling blocks downstream pathways including ERK
phosphorylation, ultimately suppressing tumor angiogenesis by reducing endothelial cell proliferation,
migration, and survival [2]. This antiangiogenic effect starves tumors of essential oxygen and nutrients,

inhibiting tumor growth and progression.

The pharmacodynamic effects of tivezanib have been validated through assessment of serum soluble
VEGFR2 (sVEGFR2) levels, which demonstrate a time- and exposure-dependent decrease following
treatment initiation [7]. This reduction in sVEGFR?2 serves as a biomarker of VEGFR pathway inhibition
and confirms target engagement. Additional direct effects include reduction of tumor vascular permeability

and normalization of the remaining tumor vasculature, which may improve drug delivery to tumor tissues [7]

[1].

Immunomodulatory Mechanisms

Beyond its direct antiangiogenic effects, tivozamnib modulates the immunosuppressive tumor
microenvironment through several mechanisms. Preclinical studies demonstrate that tivozanib-mediated
inhibition of the c-Kit/SCF signaling axis reduces the accumulation of immunosuppressive cell populations,
including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) [2]. In HCC patients
treated with tivezanib, researchers observed a significant reduction in circulating Tregs and MDSCs, which
correlated with improved overall survival [2]. This immunomodulatory effect resulted from tivozanib-
mediated blockade of c-Kit/SCF signaling, impacting ERK2 phosphorylation specifically in Tregs and
MDSCs [2].

The combination of tivozanib with nivolumab creates a synergistic antitumor environment by
simultaneously targeting complementary pathways: tivezanib reduces immunosuppressive cell populations
and normalizes the tumor vasculature, while nivolumab blocks PD-1-mediated T-cell inhibition, thereby
enhancing antitumor immunity [3]. This mechanistic rationale supported the development of the tivozanib-
nivolumab combination, despite the recent clinical findings from TiNivo-2 suggesting limited additional

benefit from ICI rechallenge in the post-ICI setting [4] [3].
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Figure 1: Mechanism of Action of Tivezanib and Nivolumab Combination Therapy

Treatment Protocols and Practical Applications

Dosing and Administration

The recommended dosing for tivezanib monotherapy in relapsed or refractory advanced RCC is 1.34 mg

orally once daily for 21 days followed by a 7-day rest period in 28-day cycles [7] [1]. When used in
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combination with nivolumab based on the TiNivo-2 protocol, the tivozanib dose should be reduced to 0.89
mg orally once daily on the same schedule, while nivolumab is administered at 480 mg intravenously on
day 1 of each 28-day cycle [3] [6]. This dose reduction in the combination setting was implemented
following agreements with regulatory authorities due to the potential risk of higher rates of grade 3/4

hypertension [6].

Tivezanib should be administered without regard to food, and capsules must be swallowed whole with a
glass of water without opening or crushing [1]. If a dose is missed, it should be skipped and the next dose
taken at the regularly scheduled time; double doses should not be administered to make up for missed doses
[1]. Treatment should continue until disease progression or unacceptable toxicity, with regular monitoring

for adverse events and potential dose modifications as needed [7] [1].

Toxicity Management and Dose Modification

Effective management of treatment-related adverse events is crucial for maintaining patients on therapy and
optimizing outcomes. Hypertension is the most frequently observed adverse event, occurring in 45% of
patients receiving tivezanib monotherapy (with 22% experiencing grade 3 or higher) [1]. The median time
to onset is approximately 2 weeks, but hypertension has been reported as late as 192 weeks after initiation
[1]. Blood pressure must be controlled prior to initiating therapy, monitored after 2 weeks, and then at least

monthly thereafter [1].

Table 3: Dose Modification Guidelines for Tivozanib-Related Toxicities

Rechallenge

Toxicity Type Grade Recommended Action . .
Considerations
Hypertension Grade 3 (despite optimal ~ Withhold; resume at Continue
antihypertensives) reduced dose (0.89 mg) antihypertensives;
when improves to <Grade monitor weekly until
2 controlled
Hypertension Grade 4 Permanently discontinue Not recommended
Cardiac Failure Grade 3 Withhold; resume at Carefully assess
reduced dose or benefit-risk before
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Rechallenge

Toxicity Type Grade Recommended Action . .
Considerations

discontinue based on rechallenge
severity/persistence

Arterial Any grade Permanently discontinue Not recommended

Thromboembolic

Event

Venous Severe or life- Permanently discontinue Consider alternative

Thromboembolism

Hemorrhagic

Events

Proteinuria

Nephrotic
syndrome

RPLS
Other Adverse

Effects

Other Adverse
Effects

threatening

Grade 3 or4

=2 g/24 hours

Any occurrence

Any grade

Grade 2 or 3

(persistent/intolerable)

Grade 4

Permanently discontinue

Withhold; resume at
reduced dose when
improves to <2 g/24 hours

Permanently discontinue

Permanently discontinue
Withhold; resume at
reduced dose when

improves to Grade 0-1

Permanently discontinue

anticoagulation if
benefit outweighs risk

Not recommended

Monitor urinalysis
regularly

Not recommended

Not recommended

Consider prophylactic

measures

Not recommended

For patients with moderate hepatic impairment (total bilirubin >1.5-3 times ULN with any AST), the

tivozanib dose should be reduced to 0.89 mg once daily [1]. No dosage adjustment is necessary for patients

with mild hepatic impairment or renal impairment [1]. In cases where dose reduction is required, the

tivozanib dose should be decreased from 1.34 mg to 0.89 mg, or from 0.89 mg to 0.6 mg if further reduction

is needed [1]. Gastrointestinal adverse effects such as diarrhea, nausea, and vomiting should be managed

with appropriate supportive medications before implementing dose reductions or treatment interruptions [1].
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Research Applications and Future Directions

Biomarker Development

Current research efforts focus on identifying predictive biomarkers to guide patient selection for tivozanib-
based therapies. Potential biomarkers under investigation include serum soluble VEGFR2 (sVEGFR2),
which demonstrates a time- and exposure-dependent decrease following tivezanib initiation and may serve
as a pharmacodynamic marker of VEGFR inhibition [7]. In HCC studies, reduction in Foxp3+c-
Kit+pERK+Tregs following tivozanib treatment correlated significantly with progression-free survival,
suggesting this may represent a potential biomarker of response [2]. Additionally, baseline CD4+PD-1+T

cell levels and the CD4+T cell: Treg ratio have shown correlation with overall survival outcomes [2].

The TiNivo-2 study incorporated prospective biomarker analyses, including assessment of how immediate
prior therapy (ICI vs. non-ICI) influences treatment outcomes [4] [3]. In patients with ICI as their immediate
prior therapy, median PFS was 7.4 months with tivozanib-nivolumab compared to 9.2 months with
tivozanib monotherapy [3]. In contrast, when non-ICI therapy was the most recent treatment, both arms
showed similarly lower median PFS of 3.7 months [3]. These findings suggest that the nature of immediate

prior therapy may influence outcomes and should be considered in treatment sequencing decisions.

Combination Therapy Strategies

Despite the results of the TiNivo-2 trial, research continues to explore optimal combination strategies for
tivozanib. The immunomodulatory properties of tivezanib, particularly its ability to reduce Treg and
MDSC populations through c-Kit/SCF pathway inhibition, provide a strong rationale for combination with
other immunotherapeutic approaches beyond PD-1 inhibition [2]. Ongoing clinical trials are investigating
tivozanib in combination with noevel immuno-oncology agents targeting complementary pathways in the

tumor microenvironment [1].

Additional research directions include evaluating tivozanib in other solid tumors such as hepatocellular
carcinoma and ovarian cancer, where its antiangiogenic and immunomodulatory effects may provide clinical

benefit [1]. The favorable toxicity profile and selective VEGFR targeting make tivezanib an attractive
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candidate for combination regimens where minimizing overlapping toxicities is crucial for maintaining dose

intensity and treatment duration [3] [1].
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@ith Advanced RCC

Pre-Treatment Assessment

Eligibility Criteria:
- Advanced RCC with clear cell component
- Progression after 1-2 prior therapies
- At least one prior ICI
-ECOG PS 0-1
- Adequate organ function

:

Screening Assessments:
- Blood pressure control
- Urinalysis for proteinuria
- Thyroid function panel
- Pregnancy test (if applicable)
- Tumor imaging

Randomization 1:1

Arm A: Tivozanib ;}(ﬁvolumab

Tivozanib 0.89 mg orally daily
Days 1-21 of 28-day cycle

Arm B: Ti\k&ganib Monotherapy

Nivolumab 480 mg IV Tivozanib 1.34 mg orally daily
Day 1 of each 28-day cycle Days 1-21 of 28-day cycle
~ 7

N s

Treatment Monitoring:
- Blood pressure every 2 weeks initially
- Regular assessment for adverse events
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- PRO assessments (FKSI-DRS, EORTC QLQ-C30)

| - Tumor assessment every 8-12 weeks

Continue until:
Disease progression or
Unacceptable toxicity or

Completed 2 years of nivolumab

Discontinue

Treatment Discontinuation
Follow-up for survival

Click to download full resolution via product page

Figure 2: TiNivo-2 Study Treatment Protocol Workflow

Conclusion

The investigation of tivezanib in combination with nivolumab represents an important chapter in the
evolution of RCC treatment. While the TiNivo-2 phase 3 trial demonstrated that ICI rechallenge with this
combination provided no additional efficacy benefit compared to tivozanib monotherapy in the post-ICI
setting, tivozanib monotherapy continues to show meaningful clinical activity with a favorable toxicity
profile [4] [3]. These findings have significant implications for clinical practice and drug development,
suggesting that ICI rechallenge strategies should be discouraged in patients with advanced RCC who have

progressed on prior ICI-based regimens [3].

The future role of tivezanib in RCC management will likely focus on its monotherapy application in later-
line settings and potential combinations with novel immunotherapeutic agents beyond PD-1 inhibition.
The drug's selective VEGFR targeting and modulation of immunosuppressive cell populations continue

to make it an attractive agent for further clinical investigation [2] [1]. Ongoing research should focus on
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optimizing patient selection through biomarker development and exploring sequential treatment strategies
that leverage tivozanib's unique pharmacokinetic and pharmacodynamic properties to maximize clinical

benefit for patients with advanced RCC.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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